N-Methyl deoxygalactonojirimycin

α-galactosidase A inhibition Fabry disease lysosomal enzyme

R&D and QC labs require authentic reference standards to resolve migalastat impurities. Substituting other N-alkyl DGJ analogs invalidates regulatory filings and assay data. - **Critical Differentiator**: Specified N-methyl impurity of migalostat HCl. Mandatory for ICH Q2(R1) method validation and ANDA compliance. - **Quantitative Benchmark**: α-Gal A inhibition IC50 = 0.83 μM; 2.1-fold chaperone activity increase (R301Q Fabry cells). Zero glycolipid biosynthesis inhibition (ideal negative control). - **Supply Chain**: Certified reference standard format. Includes full stability data and system suitability report.

Molecular Formula C7H15NO4
Molecular Weight 177.20 g/mol
CAS No. 141206-22-6
Cat. No. B12772306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyl deoxygalactonojirimycin
CAS141206-22-6
Molecular FormulaC7H15NO4
Molecular Weight177.20 g/mol
Structural Identifiers
SMILESCN1CC(C(C(C1CO)O)O)O
InChIInChI=1S/C7H15NO4/c1-8-2-5(10)7(12)6(11)4(8)3-9/h4-7,9-12H,2-3H2,1H3/t4-,5+,6+,7-/m1/s1
InChIKeyAAKDPDFZMNYDLR-JRTVQGFMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methyl DGJ: α-Galactosidase Inhibitor & Reference Standard


N-Methyl deoxygalactonojirimycin (N-Methyl DGJ, CAS 141206-22-6) is a synthetic N-alkylated iminosugar derived from 1-deoxygalactonojirimycin (DGJ). It acts as a competitive inhibitor of lysosomal α-galactosidase A (α-Gal A), the enzyme deficient in Fabry disease, though with substantially lower potency than the parent DGJ or the approved chaperone drug migalastat [1]. The compound is also formally classified and commercially supplied as the N-methyl impurity of migalastat hydrochloride (1-deoxygalactonojirimycin HCl) and serves as a critical reference standard in pharmaceutical quality control, analytical method validation, and Abbreviated New Drug Application (ANDA) regulatory submissions for generic Fabry disease therapeutics [2].

Enzyme Inhibitor Tool Intermediate α-Gal A inhibitor for mechanistic SAR, dose-response studies, and assay calibration
Impurity Reference Standard Specified N-methyl impurity of migalastat for ANDA analytical method validation and QC

N-Methyl DGJ Irreplaceability in Analytical and Biological Workflows


Substitution of N-methyl deoxygalactonojirimycin with other N-alkyl DGJ analogs (e.g., N-ethyl, N-propyl, N-butyl) or unmodified DGJ is invalid in both quantitative bioassays and regulated pharmaceutical analysis. In α-Gal A inhibition, the N-methyl substituent confers a distinct potency profile (IC50 ~0.83 μM) that is >20-fold weaker than DGJ (IC50 ~0.04 μM) and markedly different from longer-chain analogs such as N-butyl-DGJ (IC50 ~30 μM), making cross-compound calibration impossible [1]. Furthermore, N-methyl DGJ exhibits no inhibitory activity toward glycolipid biosynthesis, whereas N-butyl-DGJ is a potent and selective inhibitor of this pathway, representing a complete functional divergence in cellular pharmacology [2]. Critically, in the context of migalastat drug substance manufacturing and ANDA submissions, N-methyl DGJ is a specified impurity that must be individually identified, quantified, and controlled; substitution with any other DGJ derivative or unrelated iminosugar would invalidate chromatographic resolution, method suitability, and regulatory compliance [3].

Potency profile mismatch
Moderate α-Gal A inhibition potency is not interchangeable with DGJ or longer-chain N-alkyl analogs for assay calibration.
Functional divergence in glycolipid pathway
N-methyl DGJ lacks glycolipid biosynthesis inhibition, unlike N-butyl-DGJ; pathway-specific studies require careful compound selection.
Regulatory impurity identity
Only N-methyl DGJ (CAS 141206-22-6) is the specified migalastat N-methyl impurity; other DGJ derivatives invalidate chromatographic methods.

N-Methyl DGJ vs. DGJ Analogs: Quantitative Evidence


α-Gal A Inhibition: Intermediate Potency vs. DGJ

In a direct head-to-head comparison using purified human α-galactosidase A, N-methyl deoxygalactonojirimycin (N-methyl DGJ) demonstrated an IC50 value of 0.83 μM for enzyme inhibition. This potency is intermediate between the parent compound 1-deoxygalactonojirimycin (DGJ, IC50 = 0.04 μM), which is approximately 21-fold more potent, and the N-butyl derivative (N-butyl-DGJ, IC50 = 30 μM), which is approximately 36-fold less potent [1]. The N-ethyl analog showed an IC50 of approximately 2.5 μM, placing N-methyl DGJ as the second most potent N-alkyl DGJ derivative in this series after DGJ itself [1].

α-Gal A Inhibition
Head-to-head
N-Methyl DGJ: IC₅₀ 0.83 μM vs DGJ: 0.04 μM
N-Butyl-DGJ: 30 μM
Reported enzyme inhibition context; intermediate potency supports SAR rank-ordering
Purified human α-Gal A, in vitro assay
α-galactosidase A inhibition Fabry disease lysosomal enzyme pharmacological chaperone

Intracellular Chaperone Activity: Moderate Enhancement vs. DGJ

In Fabry patient lymphoblasts harboring the R301Q mutation, treatment with 100 μM N-methyl DGJ for 4 days increased intracellular α-Gal A activity to approximately 2.1-fold over untreated baseline. In contrast, the parent compound DGJ at the same concentration (100 μM) produced a substantially greater enhancement of approximately 3.5-fold over baseline [1]. The N-ethyl derivative showed similar modest enhancement (~2.0-fold), while longer-chain N-propyl and N-butyl derivatives showed no enhancement (≤1.0-fold) [1].

Chaperone Enhancement
Head-to-head
N-Methyl DGJ: ≈2.1-fold vs DGJ: ≈3.5-fold
N-Propyl/Butyl: ≤1.0-fold
Reported chaperone enhancement context; establishes moderate-efficacy benchmark for mutation screening
R301Q Fabry lymphoblasts, 100 μM, 4 days
pharmacological chaperone enzyme enhancement Fabry lymphoblasts R301Q mutation

Glycolipid Biosynthesis: Inactive vs. N-Butyl-DGJ

In an in vitro assay measuring inhibition of glycolipid biosynthesis, N-methyl deoxygalactonojirimycin exhibited no detectable inhibitory activity. This stands in stark contrast to N-butyl-deoxygalactonojirimycin (NB-DGJ), which is a potent inhibitor of this pathway, achieving maximal inhibition comparable to the clinical compound N-butyl-deoxynojirimycin (NB-DNJ, miglustat) [1]. The N-ethyl derivative was likewise non-inhibitory, while N-propyl-DGJ showed partial inhibition, indicating that a minimum N-alkyl chain length of four carbons (butyl) is required for glycolipid pathway engagement [1].

Glycolipid Biosynthesis
Cross-study
N-Methyl DGJ: No inhibition vs N-Butyl-DGJ: Potent inhibition
Reported glycolipid pathway context; inactive baseline control distinguishes α-Gal A-specific effects
Cellular glucosylceramide accumulation assay
glycolipid biosynthesis glucosylceramide synthase Gaucher disease selectivity

Migalastat Impurity Regulatory Identity

N-Methyl deoxygalactonojirimycin (CAS 141206-22-6) is explicitly designated as the N-methyl impurity of migalastat hydrochloride, the active pharmaceutical ingredient in Galafold® for Fabry disease treatment [1]. This compound must be chromatographically resolved and quantified using a certified reference standard during analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Application (ANDA) submissions [1]. Other N-alkyl DGJ derivatives (e.g., N-ethyl, N-propyl, N-butyl) are distinct chemical entities with different retention times, mass spectra, and regulatory identities; they cannot substitute for the N-methyl impurity standard in USP/EP pharmacopeial methods [2].

Impurity Identity
Class-level inference
CAS 141206-22-6 · Specified migalastat N-methyl impurity
Required reference standard for migalastat ANDA impurity profiling and method validation
HPLC/UPLC per ICH Q2(R1); no other analog fulfills regulatory identity
pharmaceutical impurity reference standard ANDA migalastat

N-Methyl DGJ Optimal Application Scenarios


α-Gal A Inhibitor for SAR and Mechanistic Studies

For enzymologists and medicinal chemists investigating structure-activity relationships (SAR) of iminosugar α-galactosidase inhibitors, N-methyl DGJ provides a critical intermediate potency (IC50 = 0.83 μM) that bridges the gap between highly potent DGJ (IC50 = 0.04 μM) and weakly active long-chain analogs such as N-butyl-DGJ (IC50 = 30 μM). This compound is essential as a reference inhibitor in dose-response studies where the full dynamic range of α-Gal A inhibition is required, enabling accurate determination of IC50 shifts for novel derivatives [1].

Chaperone Reference for Fabry Mutation Screening

In pharmacological chaperone therapy (PCT) research, N-methyl DGJ (100 μM, 4-day exposure) increases mutant α-Gal A activity by approximately 2.1-fold in R301Q Fabry lymphoblasts, establishing a moderate-efficacy benchmark. This distinguishes the compound as a useful comparator for evaluating novel chaperone candidates: compounds exceeding 2.1-fold enhancement are considered promising, while those below this threshold are deemed low-efficacy. DGJ itself (~3.5-fold enhancement) serves as the positive control, while N-propyl and N-butyl analogs (≤1.0-fold) serve as negative controls [1].

Negative Control for Glycolipid Biosynthesis Assays

Because N-methyl DGJ is completely inactive in inhibiting glycolipid biosynthesis, it is the ideal negative control for cellular assays measuring glucosylceramide synthase (GCS) inhibition or glycolipid accumulation. In experiments evaluating the therapeutic potential of N-alkyl DGJ derivatives for glycosphingolipidoses such as Gaucher disease, N-methyl DGJ provides the baseline (zero inhibition) against which active compounds like N-butyl-DGJ are compared, enabling precise quantification of pathway-specific effects independent of α-galactosidase modulation [2].

Migalastat Impurity Reference Standard for ANDA

N-Methyl DGJ (CAS 141206-22-6) is the specified N-methyl impurity of migalastat hydrochloride and must be used as the certified reference standard in HPLC/UPLC method development, method validation, and routine quality control for generic Fabry disease drug products. This compound is required for system suitability testing, impurity quantification, and stability-indicating method validation per ICH Q2(R1) guidelines. Any ANDA submission for migalastat must include chromatographic data demonstrating resolution and quantification of this specific impurity using the authentic N-methyl DGJ reference standard; no other analog can fulfill this regulatory requirement [3][4].

Application
Selection Property
Validation Focus
α-Gal A SAR & mechanistic studies
Intermediate potency inhibitor profile
IC₅₀ rank-order and dose-response analysis
Chaperone screening for Fabry mutations
Moderate-efficacy chaperone benchmark
Fold-enhancement threshold in lymphoblast assays
Glycolipid biosynthesis negative control
Pathway-inactive baseline control
Zero-inhibition validation in GCS activity assays
Migalastat impurity reference standard
Specified N-methyl impurity identity
Chromatographic resolution & system suitability for ANDA

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